molecular formula C16H12FNO3S B2907814 Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate CAS No. 794552-45-7

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate

Cat. No. B2907814
CAS RN: 794552-45-7
M. Wt: 317.33
InChI Key: JGCHLMRUGFOWHD-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate is a chemical compound with the molecular formula C16H12FNO3S and a molecular weight of 317.334 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate, often involves an O-acylation reaction . For example, quinolin-8-yl 4-chlorobenzoate was synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 min .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by aromatic rings in an orthogonal orientation in the solid state . The crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .

properties

IUPAC Name

quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3S/c1-11-10-13(7-8-14(11)17)22(19,20)21-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCHLMRUGFOWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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